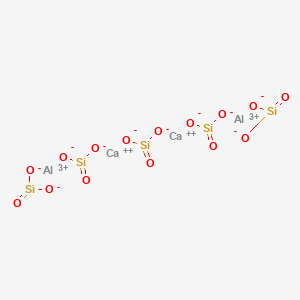
4,4'-ジニトロビフェニル
概要
説明
4,4’-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a nitro group at the para position. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique chemical properties .
科学的研究の応用
4,4’-Dinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for potential therapeutic uses.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
作用機序
Target of Action
It is known that nitroaromatic compounds like 4,4’-dinitrobiphenyl can interact with various biological molecules due to their electrophilic nature .
Mode of Action
The exact mode of action of 4,4’-Dinitrobiphenyl is not fully understood. Nitroaromatic compounds are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive species. These reactive species can then interact with cellular components, potentially leading to various biological effects .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with oxidative processes . They can also cause disorder in crystal structures, as seen in the case of 4-iodo-4’-nitrobiphenyl .
Pharmacokinetics
It’s known that nitroaromatic compounds exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Nitroaromatic compounds can cause oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 4,4’-Dinitrobiphenyl can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemical substances. For instance, the presence of 4,4’-Dinitrobiphenyl as an impurity can give rise to disordered crystals in the case of 4-iodo-4’-nitrobiphenyl .
生化学分析
Biochemical Properties
The biochemical properties of 4,4’-Dinitrobiphenyl are largely determined by its molecular structure
Molecular Mechanism
It is known that the compound can form complexes with other para-disubstituted and para monosubstituted biphenyls , but the implications of these interactions at the molecular level are not clear.
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Dinitrobiphenyl can be synthesized through the nitration of biphenyl. The process involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs at elevated temperatures to ensure complete nitration of the biphenyl substrate .
Industrial Production Methods: In industrial settings, the preparation of 4,4’-Dinitrobiphenyl involves the controlled addition of nitric acid to biphenyl in the presence of sulfuric acid. The reaction mixture is maintained at a specific temperature to optimize yield and purity. After the reaction, the product is purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: 4,4’-Dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4,4’-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
類似化合物との比較
- 2,2’-Dinitrobiphenyl
- 2,4’-Dinitrobiphenyl
- 4,4’-Dinitrodiphenyl ether
Comparison: 4,4’-Dinitrobiphenyl is unique due to the specific positioning of the nitro groups on the biphenyl structure. This positioning affects its chemical reactivity and physical properties, making it distinct from other dinitrobiphenyl isomers. For example, 2,2’-Dinitrobiphenyl has nitro groups on adjacent carbons, leading to different steric and electronic effects compared to 4,4’-Dinitrobiphenyl .
特性
IUPAC Name |
1-nitro-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNCFCZHNKBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061757 | |
| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 4,4'-Dinitrobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
1528-74-1 | |
| Record name | 4,4′-Dinitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dinitrobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dinitrobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8N704C9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
240-243 °C | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





A: While some studies investigate the mutagenic potential of 4,4'-Dinitrobiphenyl and its derivatives [, , ], the specific biological targets and downstream effects are not extensively addressed in the provided research. More research is needed to elucidate the detailed mechanisms of action in biological systems.
ANone:
- UV-Vis Spectroscopy: Shows characteristic absorption bands, with positions influenced by solvent and electronic state. For instance, delocalized radical anions of 4,4'-Dinitrobiphenyl exhibit charge-transfer bands in the near-IR region. [, ]
- ESR Spectroscopy: Used to study the electronic structure and dynamics of 4,4'-Dinitrobiphenyl radical anions. [, ]
- NMR Spectroscopy: 1H and 13C NMR spectra are useful for structural characterization, including identifying substitution patterns on the biphenyl rings. []
- Resonance Raman Spectroscopy: Provides information about vibrational modes and electronic transitions, particularly useful for analyzing charge-localized and delocalized states in radical anions. []
ANone: The provided articles do not present 4,4'-Dinitrobiphenyl as a catalyst. The focus is on its synthesis, structural properties, and spectroscopic behavior.
ANone: Computational methods, including density functional theory (DFT), have been employed to:
- Calculate electronic couplings: DFT calculations help determine the electronic interactions between nitro groups in 4,4'-Dinitrobiphenyl radical anions, providing insights into their charge distribution and electronic communication. [, ]
- Simulate ESR spectra: Theoretical simulations of ESR spectra aid in estimating rate constants for intramolecular electron-transfer reactions in 4,4'-Dinitrobiphenyl radical anions. []
- Predict molecular geometry: Computational tools assist in predicting the molecular geometry of 4,4'-Dinitrobiphenyl and understanding its conformational preferences. []
ANone: While a comprehensive SAR study is not presented, research suggests that:
- Position of nitro groups: The position of nitro groups significantly influences the mutagenic activity of 4,4'-Dinitrobiphenyl derivatives. [, ]
- Presence of other substituents: The addition of carboxylic and carboxyamide groups to the biphenyl core also affects the mutagenic potential. []
- Electronic coupling: The extent of electronic communication between the nitro groups, influenced by factors like the dihedral angle between the phenyl rings, impacts the spectroscopic properties and electron transfer rates in radical anions. [, , ]
ANone: The provided research primarily focuses on the fundamental chemical properties and behavior of 4,4'-Dinitrobiphenyl, such as its spectroscopic characteristics, electronic structure, and crystallographic arrangements. Information regarding its pharmacological properties, toxicity, environmental impact, and other related aspects is not covered in these studies.
ANone: While a detailed historical account isn't provided, the research highlights the evolving understanding of 4,4'-Dinitrobiphenyl:
- Early studies: Focused on its synthesis and basic chemical properties. []
- Spectroscopic investigations: Explored its electronic structure, particularly in its radical anion form, using techniques like ESR and UV-Vis spectroscopy. [, , , ]
- Crystallographic studies: Elucidated its solid-state arrangements, including the formation of cocrystals and the influence of intermolecular interactions on crystal packing. [, , , , , , ]
ANone: The research showcases cross-disciplinary approaches:
- Chemistry and Materials Science: The use of 4,4'-Dinitrobiphenyl in cocrystal formation highlights its relevance to crystal engineering and the development of novel materials. [, ]
- Chemistry and Spectroscopy: Studies employing UV-Vis, ESR, and resonance Raman spectroscopy provide insights into the electronic structure and dynamics of 4,4'-Dinitrobiphenyl, bridging the gap between theoretical calculations and experimental observations. [, , , , ]
- Chemistry and Biology: Investigations into the mutagenic potential of 4,4'-Dinitrobiphenyl and its derivatives bridge chemistry and toxicology, underscoring the importance of understanding the biological implications of chemical structures. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)



